molecular formula C28H30N4O5S2 B2462205 N3-cyclohexyl-N8-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide CAS No. 690216-66-1

N3-cyclohexyl-N8-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide

Cat. No.: B2462205
CAS No.: 690216-66-1
M. Wt: 566.69
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview:
This compound is a heterocyclic molecule combining thiazole and quinazoline moieties, with a molecular formula of C₂₂H₂₅N₃O₄S . Key structural features include:

  • A sulfanylidene group at position 1.
  • Cyclohexyl and 3,4-dimethoxyphenylethyl substituents at the N3 and N8 positions, respectively.
  • A fused thiazolo[3,4-a]quinazoline core.

Biological Significance: Quinazolines are pharmacologically active scaffolds known for anti-inflammatory, anticancer, and enzyme-inhibitory properties. The thiazole ring and sulfanylidene group in this compound may enhance its binding affinity to biological targets, though its exact mechanism remains under investigation .

Properties

IUPAC Name

3-N-cyclohexyl-8-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O5S2/c1-36-21-11-8-16(14-22(21)37-2)12-13-29-25(33)17-9-10-19-20(15-17)32-24(31-26(19)34)23(39-28(32)38)27(35)30-18-6-4-3-5-7-18/h8,11,14,17-20H,3-7,9-10,12-13,15H2,1-2H3,(H,29,33)(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXFKBKNSFCIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCC3C(C2)N4C(=C(SC4=S)C(=O)NC5CCCCC5)NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N3-cyclohexyl-N8-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide (referred to as Compound X) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, biological activity, and potential therapeutic applications based on available research findings.

Structural Characteristics

Compound X features a unique molecular structure that combines thiazole and quinazoline elements. The molecular formula is C22H25N3O4SC_{22}H_{25}N_{3}O_{4}S, which indicates the presence of several functional groups that may contribute to its biological activity. The compound's structure can be summarized as follows:

Component Description
Thiazole Ring Contributes to biological activity through electron-withdrawing properties.
Quinazoline Core Known for various pharmacological effects including anticancer and anti-inflammatory activities.
Dimethoxyphenyl Group Enhances lipophilicity and may improve bioavailability.

Synthesis

The synthesis of Compound X involves several chemical reactions that require careful control of conditions such as temperature and pH to optimize yield and purity. Common methods include:

  • Condensation Reactions : Combining thiazole derivatives with quinazoline precursors.
  • Functionalization : Modifying the dimethoxyphenyl group to enhance biological activity.

Anti-inflammatory Effects

The presence of the thiazole moiety in Compound X may confer anti-inflammatory properties. Compounds in this class have been reported to inhibit inflammatory mediators such as cytokines and prostaglandins. This suggests that Compound X could be explored for:

  • Treatment of chronic inflammatory diseases
  • Pain management therapies

Case Studies and Research Findings

While direct studies on Compound X are sparse, several related compounds provide insight into its potential biological activities:

  • Thiazoloquinazoline Derivatives : A study demonstrated that similar compounds showed IC50 values in the micromolar range against various cancer cell lines .
  • Quinazoline-Based Inhibitors : Research highlighted their role as inhibitors of specific kinases involved in cancer progression .

The exact mechanism of action for Compound X remains to be fully elucidated; however, it may involve:

  • Inhibition of key enzymes involved in tumor growth.
  • Modulation of signaling pathways associated with inflammation.

Further studies are necessary to identify specific molecular targets and pathways affected by this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Thiazoloquinazoline vs. Triazoloquinazoline Derivatives
Compound Name Core Structure Molecular Formula Key Substituents
Target Compound Thiazolo[3,4-a]quinazoline C₂₂H₂₅N₃O₄S Cyclohexyl, 3,4-dimethoxyphenylethyl, sulfanylidene
N-cyclohexyl-4-(3-methylbutyl)-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-triazolo[4,3-a]quinazoline-8-carboxamide Triazolo[4,3-a]quinazoline C₂₉H₃₅N₅O₂S 3-Methylphenylmethylsulfanyl, 3-methylbutyl
N-(3,4-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-triazolo[1,5-a]quinazoline-8-carboxamide Triazolo[1,5-a]quinazoline C₂₃H₂₃FN₃O₄ 3,4-Dimethoxybenzyl, 2-fluorophenyl

Key Differences :

  • Substituent Effects : The 3,4-dimethoxyphenylethyl group in the target compound may enhance lipid solubility and receptor selectivity compared to halogenated (e.g., 3-chlorobenzyl in ) or alkylated (e.g., 3-methylbutyl in ) analogs.

Substituent-Driven Pharmacological Variations

Role of Sulfur-Containing Groups
Compound Name Sulfur Group Biological Impact
Target Compound Sulfanylidene (C=S) Potential thiol reactivity; may modulate enzyme inhibition or redox activity .
1-((3-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-triazolo[4,3-a]quinazoline-8-carboxamide Benzylthio (C-S-C) Increased lipophilicity; halogen substitution (Cl) may improve target affinity
N-cyclopentyl-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4H,5H-triazolo[4,3-a]quinazoline-8-carboxamide Fluorobenzylthio (C-S-C) Fluorine enhances metabolic stability and membrane permeability

Observations :

  • Halogenated substituents (e.g., 4-fluorobenzyl in ) improve pharmacokinetic profiles but may reduce solubility compared to methoxy groups.

Molecular Weight and Solubility Trends

Compound Name Molecular Weight (g/mol) Solubility Insights
Target Compound 451.5 Moderate solubility due to polar methoxy groups; sulfanylidene may reduce crystallinity .
N-[(2H-1,3-benzodioxol-5-yl)methyl]-7,8-dimethoxy-5-oxo-1-sulfanylidene-thiazolo[3,4-a]quinazoline-3-carboxamide 497.5 Benzodioxol group increases hydrophobicity; requires formulation optimization .
N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-methylacetamide 532.6 High molecular weight and phenyl group may limit bioavailability .

Trend Analysis :

  • Lower molecular weight compounds (e.g., target compound at 451.5 g/mol) generally exhibit better bioavailability than heavier analogs (>500 g/mol) .
  • Methoxy and carboxamide groups improve aqueous solubility, whereas benzodioxol or phenyl substituents increase lipophilicity .

Q & A

Q. Can AI-driven tools enhance reaction optimization or crystallographic analysis?

  • Methodological Answer :
  • Synthesis Optimization : Use COMSOL Multiphysics coupled with ML algorithms (e.g., random forests) to model reaction kinetics and predict optimal conditions .
  • Crystallography : Implement SHELXE in automated pipelines for high-throughput phase determination of challenging crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.